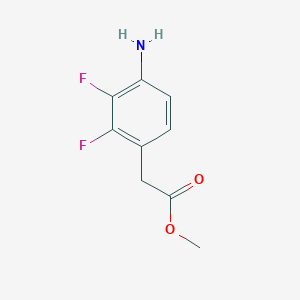

Methyl (4-Amino-2,3-difluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-2,3-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVIZXGNIUJKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374898 | |

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192650-56-9 | |

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Amino 2,3 Difluorophenyl Acetate

Retrosynthetic Analysis of Methyl (4-Amino-2,3-difluorophenyl)acetate

A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The ester functional group can be disconnected to its corresponding carboxylic acid, (4-Amino-2,3-difluorophenyl)acetic acid, and methanol (B129727). The amino group on the aromatic ring can be derived from the reduction of a nitro group, a common and efficient transformation. This leads back to a key intermediate, (2,3-difluoro-4-nitrophenyl)acetic acid. The phenylacetic acid moiety can be constructed through methods such as the malonic ester synthesis, starting from a suitably substituted difluoronitrobenzene derivative.

Classical Synthetic Pathways to this compound

Classical approaches to the synthesis of this compound typically involve a multi-step sequence, focusing on the reliable and well-established reactions of aromatic chemistry.

Amination Strategies for Difluorinated Precursors

The introduction of the amino group at the 4-position of the 2,3-difluorophenylacetic acid framework is most commonly achieved through the reduction of a nitro group precursor. This strategy is favored due to the high efficiency and selectivity of nitro group reductions. Alternative amination strategies, such as nucleophilic aromatic substitution on an appropriately activated difluorinated precursor, are less common for this specific substitution pattern due to the directing effects of the existing substituents.

Esterification and Carboxylic Acid Derivatization Routes

The final step in the synthesis of the target molecule is the esterification of (4-Amino-2,3-difluorophenyl)acetic acid. A widely used and efficient method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by the large excess of methanol.

| Reaction | Reagents | Conditions | Key Features |

| Fischer Esterification | (4-Amino-2,3-difluorophenyl)acetic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven reaction; Methanol used in excess as solvent and reagent. |

Multi-Step Synthesis from Readily Available Starting Materials

A plausible multi-step synthesis of this compound can be designed based on established methodologies for the synthesis of substituted phenylacetic acids. A representative synthetic route would commence with a suitable difluorinated and nitrated starting material, such as 1,2-difluoro-3-nitrobenzene.

The synthesis of the phenylacetic acid backbone can be achieved through a malonic ester synthesis. This involves the reaction of a haloalkyl derivative of the difluoronitrobenzene with diethyl malonate, followed by hydrolysis and decarboxylation. A more direct approach, analogous to the synthesis of similar fluorinated phenylacetic acids, involves the condensation of a nucleophilic species with an activated nitroaromatic ring.

A potential synthetic pathway, drawing parallels from the synthesis of 2,4,5-trifluorophenylacetic acid, would start from a precursor like 2,3-difluoro-4-nitroanisole. nbinno.comgoogle.com The synthesis would proceed through the following key steps:

Formation of a (2,3-difluoro-4-nitrophenyl)malonic ester derivative: This can be achieved by reacting a suitable starting material with diethyl malonate in the presence of a strong base.

Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield (2,3-difluoro-4-nitrophenyl)acetic acid.

Reduction of the Nitro Group: The nitroacetic acid intermediate is then reduced to (4-Amino-2,3-difluorophenyl)acetic acid.

Esterification: The final step is the esterification of the amino acid to the target methyl ester, as described in section 2.2.2.

Modern and Green Chemistry Approaches to this compound Synthesis

Modern synthetic methods are increasingly focused on improving efficiency, safety, and environmental sustainability. For the synthesis of this compound, these principles are primarily applied to the amination step.

Catalytic Hydrogenation and Transfer Hydrogenation in Amino Group Formation

Catalytic hydrogenation is a prime example of a green chemistry approach for the reduction of the nitro group to an amino group. This method offers high atom economy, produces water as the only byproduct, and often proceeds under mild conditions. The reduction of a nitro-substituted phenylacetic acid derivative to its amino counterpart is a well-established transformation. chemicalbook.comgoogle.comrsc.org

Commonly used catalysts for this reaction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). chemicalbook.comgoogle.com The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate (B1210297), under a hydrogen atmosphere. chemicalbook.com

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Ethyl Acetate | Room temperature to moderate heat, atmospheric to moderate pressure. |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Ethanol, Acetic Acid | Room temperature, atmospheric pressure. |

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, which can pose safety challenges on a large scale. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a metal catalyst to effect the reduction.

Biocatalytic Transformations in Synthesis

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of molecules like this compound, biocatalytic transformations, particularly those involving transaminases, are of significant interest for the introduction of the amino group.

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. In a potential biocatalytic route to this compound, a keto-precursor, such as Methyl (4-keto-2,3-difluorocyclohexyl)acetate, could be stereoselectively aminated using a transaminase. The choice of the specific transaminase and the amine donor is crucial for achieving high conversion and enantioselectivity.

Table 1: Examples of Transaminases in the Synthesis of Chiral Amines

| Enzyme Source | Substrate | Amine Donor | Product | Enantiomeric Excess (%) |

| Vibrio fluvialis | Prochiral ketones | Isopropylamine | Chiral amines | >99 |

| Chromobacterium violaceum | α-keto acids | Alanine | α-amino acids | >98 |

| Arthrobacter sp. | Aromatic ketones | (S)-α-methylbenzylamine | Chiral aromatic amines | >99 |

While a direct biocatalytic synthesis of this compound has not been extensively reported in the literature, the successful application of transaminases for the synthesis of other fluorinated and aromatic amines suggests the high potential of this approach. Future research in this area would likely focus on enzyme screening and engineering to develop a biocatalyst with high activity and selectivity for the specific keto-precursor of the target molecule.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The key advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents safely, are particularly relevant for the synthesis of fluorinated intermediates like this compound.

A potential continuous flow process for the synthesis of this compound could involve the sequential transformation of a suitable starting material in a series of interconnected reactors. For instance, a flow process could be designed for the nitration of a difluorophenylacetate precursor, followed by a continuous hydrogenation to yield the desired amino group.

A study on the continuous flow synthesis of fluorinated α-amino acids demonstrated a two-step process involving photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis. researchgate.net This approach highlights the potential for developing a semi-continuous or fully continuous process for producing fluorinated amino acid derivatives. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Amination Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Reaction Volume | Liters to cubic meters | Microliters to liters |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and consumption of hazardous intermediates |

| Scalability | Difficult and often requires re-optimization | Readily scalable by extending reaction time or using parallel reactors |

The development of a continuous flow synthesis for this compound would offer significant advantages in terms of process safety, efficiency, and scalability, making it an attractive approach for industrial production.

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free and mechanochemical synthesis are two such approaches that are gaining traction in the chemical industry.

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the presence of a catalytic amount of a liquid or solid additive, can lead to significantly reduced reaction times and waste generation. A mechanochemical approach for the synthesis of aromatic amines has been reported, demonstrating the feasibility of this technique for C-N bond formation. organic-chemistry.org While a specific mechanochemical synthesis of this compound has not been detailed, the general principles could be applied. For instance, the amination of a suitable difluorophenylacetate precursor could potentially be achieved under solvent-free milling conditions.

Another environmentally benign approach involves the use of water as a solvent. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

The presence of multiple functional groups and substituents on the aromatic ring of this compound necessitates a high degree of control over the chemo-, regio-, and stereoselectivity of the synthetic route.

Chemoselectivity is crucial when dealing with molecules containing both an amino group and an ester functionality, as both can react with various reagents. Protecting group strategies are often employed to ensure that reactions occur at the desired site.

Regioselectivity is a key consideration in the synthesis of polysubstituted aromatic compounds. The introduction of the amino group at the C4 position, and the fluorine atoms at the C2 and C3 positions, requires careful selection of synthetic methods. For instance, the regioselective amination of polychloropyrimidines has been achieved using palladium catalysis, highlighting the potential for catalytic methods to control regioselectivity in the synthesis of related compounds.

Stereoselectivity becomes important if the synthesis involves the creation of a chiral center, for example, if the acetate side chain is further functionalized. While the parent molecule is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is an important area of research, particularly for applications in medicinal chemistry. The stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines has been demonstrated, offering a potential strategy for accessing chiral derivatives.

Optimization of Reaction Conditions and Process Intensification for this compound Production

The optimization of reaction conditions is a critical step in the development of any chemical process to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, this involves the systematic investigation of parameters such as temperature, pressure, catalyst loading, and solvent choice.

Table 3: Key Parameters for Optimization in a Typical Hydrogenation Reaction

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity | Find the optimal temperature for high conversion and minimal side products |

| Pressure | Influences the rate of gas-liquid reactions (e.g., hydrogenation) | Determine the minimum pressure required for efficient reaction |

| Catalyst Loading | Impacts reaction rate and cost | Minimize catalyst usage while maintaining high efficiency |

| Solvent | Affects solubility, reactivity, and work-up | Select a solvent that provides good solubility and is environmentally friendly |

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. This can be achieved through various strategies, including the use of continuous flow reactors, microreactors, and novel energy sources such as microwaves or ultrasound. The intensification of processes for the production of fluorinated aromatic amines is an active area of research, driven by the increasing importance of these compounds in various industries. By applying the principles of process intensification, the production of this compound can be made more sustainable and economically viable.

Chemical Transformations and Reactivity of Methyl 4 Amino 2,3 Difluorophenyl Acetate

Reactivity of the Aromatic Amino Functionality

The amino group in Methyl (4-amino-2,3-difluorophenyl)acetate is a primary aromatic amine. Its nucleophilicity and basicity are moderated by the electron-withdrawing effects of the adjacent fluorine atoms and the ester group in the para position. Despite this, it readily undergoes a range of characteristic reactions of aromatic amines.

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield Methyl (4-acetamido-2,3-difluorophenyl)acetate. The general conditions for such transformations often involve an inert solvent like dichloromethane or tetrahydrofuran and a tertiary amine base like triethylamine or pyridine. The acylation serves to protect the amino group, reduce its activating effect on the aromatic ring, and introduce new functional groups.

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction results in the formation of a sulfonamide, for example, Methyl (4-(p-toluenesulfonamido)-2,3-difluorophenyl)acetate. These sulfonamide derivatives are often crystalline solids and can be used as protecting groups or as intermediates in the synthesis of biologically active molecules. The reaction conditions are analogous to those used for acylation.

| Reagent | Product | Reaction Type |

| Acetyl chloride | Methyl (4-acetamido-2,3-difluorophenyl)acetate | Acylation |

| p-Toluenesulfonyl chloride | Methyl (4-(p-toluenesulfonamido)-2,3-difluorophenyl)acetate | Sulfonylation |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt, Methyl (4-diazonium-2,3-difluorophenyl)acetate chloride, is a highly versatile intermediate that can undergo a variety of subsequent transformations where the diazonium group is replaced by a wide range of substituents.

One of the most important classes of reactions involving diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts to introduce various nucleophiles onto the aromatic ring. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would lead to the formation of the corresponding 4-chloro, 4-bromo, or 4-cyano derivatives, respectively. These reactions provide a powerful method for introducing a range of functional groups that are not easily accessible through direct electrophilic aromatic substitution.

Other transformations of the diazonium salt include the Schiemann reaction for the introduction of a fluorine atom using fluoroboric acid, and reaction with potassium iodide to yield the 4-iodo derivative. Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution, or by a hydrogen atom using a reducing agent like hypophosphorous acid.

| Reagent(s) | Product | Reaction Name |

| NaNO₂, HCl (0-5 °C) then CuCl | Methyl (4-chloro-2,3-difluorophenyl)acetate | Sandmeyer Reaction |

| NaNO₂, HCl (0-5 °C) then CuBr | Methyl (4-bromo-2,3-difluorophenyl)acetate | Sandmeyer Reaction |

| NaNO₂, HCl (0-5 °C) then CuCN | Methyl (4-cyano-2,3-difluorophenyl)acetate | Sandmeyer Reaction |

| NaNO₂, HCl (0-5 °C) then H₂O, Δ | Methyl (4-hydroxy-2,3-difluorophenyl)acetate | Hydrolysis |

| NaNO₂, HCl (0-5 °C) then H₃PO₂ | Methyl (2,3-difluorophenyl)acetate | Deamination |

Reductive and Oxidative Reactions of the Amino Group

The amino group itself is in a reduced state. However, the term "reductive reactions of the amino group" in this context typically refers to reductive amination, where the amine is first condensed with a carbonyl compound to form an imine, which is then reduced. While this is a common strategy for synthesizing more complex amines, direct reduction of the amino group itself is not a standard transformation.

Conversely, the amino group can be oxidized. The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds. For instance, oxidation with reagents like trifluoroperacetic acid can convert the amino group to a nitro group, yielding Methyl (2,3-difluoro-4-nitrophenyl)acetate. More vigorous oxidation can lead to polymerization or degradation of the aromatic ring. The use of hypervalent iodine reagents has also been reported for the oxidation of anilines, which can lead to various coupling products.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. For example, reaction with benzaldehyde in the presence of an acid catalyst would yield the corresponding N-benzylidene imine. These imines can be stable compounds or can be used as intermediates for further reactions, such as reduction to secondary amines (reductive amination). The formation of imines is a reversible process and is often driven to completion by the removal of water.

Reactions Involving the Methyl Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The most common reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid, (4-Amino-2,3-difluorophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Lithium hydroxide is often favored for its mildness and effectiveness in various solvent systems like THF/water or methanol (B129727)/water.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This reaction is reversible and is driven to completion by using a large excess of water.

| Reagent(s) | Product | Reaction Type |

| 1. LiOH, H₂O/THF, Δ 2. H₃O⁺ | (4-Amino-2,3-difluorophenyl)acetic acid | Saponification |

| H₂SO₄, H₂O, Δ | (4-Amino-2,3-difluorophenyl)acetic acid | Acid Hydrolysis |

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will substitute the methyl group with the new alkyl or aryl group (R'). The equilibrium of the reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol by-product.

Table 1: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl (4-Amino-2,3-difluorophenyl)acetate |

| Isopropanol | Sodium Methoxide | Isopropyl (4-Amino-2,3-difluorophenyl)acetate |

Reduction to Alcohols and Amines

The methyl ester group can be readily reduced to a primary alcohol, yielding 2-(4-Amino-2,3-difluorophenyl)ethanol. This transformation is typically achieved using strong reducing agents. The choice of reagent is crucial to ensure the selective reduction of the ester without affecting the aromatic ring or the fluorine substituents. For instance, methods for reducing N-protected amino acids to amino alcohols often employ reagents like sodium borohydride after activating the carboxyl group. core.ac.ukresearchgate.net

The reduction of the ester can be accomplished with reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. A milder alternative, sodium borohydride (NaBH₄), can also be used, sometimes requiring activation of the ester or harsher reaction conditions. researchgate.net The existing amino group on the ring is not further reduced under these conditions.

Table 2: Reduction of the Ester Group

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-(4-Amino-2,3-difluorophenyl)ethanol |

Amidation and Hydrazinolysis Reactions

The ester can be converted into amides through reaction with primary or secondary amines. This process, known as aminolysis, typically requires heating or catalytic activation to proceed at a reasonable rate. The resulting amides are valuable intermediates in medicinal chemistry. A related reaction, hydrazinolysis, involves the reaction of the ester with hydrazine (N₂H₄), yielding the corresponding acid hydrazide, 2-(4-Amino-2,3-difluorophenyl)acetohydrazide. Acid hydrazides are versatile building blocks for the synthesis of various heterocyclic compounds. mdpi.com

Table 3: Amidation and Hydrazinolysis Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Ammonia (aq.) | Amidation | 2-(4-Amino-2,3-difluorophenyl)acetamide |

| Diethylamine | Amidation | N,N-Diethyl-2-(4-Amino-2,3-difluorophenyl)acetamide |

Reactivity of the 2,3-Difluorophenyl Ring System

The 2,3-difluorophenyl ring in this compound exhibits reactivity patterns influenced by the interplay of its substituents: the strongly activating ortho, para-directing amino group, the deactivating ortho, para-directing fluorine atoms, and the weakly deactivating acetate (B1210297) side chain.

Electrophilic Aromatic Substitution Studies (Controlled Conditions)

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is governed by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In this molecule, the position para to the amino group is occupied by a fluorine atom. The two ortho positions are C3 and C5. The C3 position is already substituted with fluorine. Therefore, the C5 position is the most electronically favored site for electrophilic attack. While the fluorine atoms are deactivating, their directing effect also favors the C5 position (para to the C2-fluorine). Under controlled conditions, electrophilic substitution is expected to occur selectively at the C5 position.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | Methyl (4-Amino-5-bromo-2,3-difluorophenyl)acetate |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Methyl (4-Amino-2,3-difluoro-5-nitrophenyl)acetate |

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the fluorine atoms can act as leaving groups. The ring is rendered electron-deficient by the two electronegative fluorine atoms, making it susceptible to nucleophilic attack. However, the amino group is strongly electron-donating, which deactivates the ring towards SₙAr. Despite this, under forcing conditions with strong nucleophiles, substitution of one of the fluorine atoms may be possible. The rate-determining step is typically the initial attack of the nucleophile on the ring. libretexts.org

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Conditions | Potential Product(s) |

|---|---|---|

| Sodium Methoxide (NaOMe) | High Temperature, DMF | Methyl (4-Amino-3-fluoro-2-methoxyphenyl)acetate and/or Methyl (4-Amino-2-fluoro-3-methoxyphenyl)acetate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com The Sonogashira coupling similarly joins terminal alkynes with aryl halides or triflates. wikipedia.orglibretexts.org

Direct cross-coupling on the C-F bonds of this compound is challenging as C-F bonds are generally unreactive in these reactions compared to C-Br or C-I bonds. A more viable strategy involves a two-step process:

Halogenation : Introduction of a more reactive leaving group (Br or I) at the C5 position via electrophilic aromatic substitution, as described in section 3.3.1.

Cross-Coupling : The resulting aryl bromide can then readily participate in Suzuki or Sonogashira coupling reactions.

Table 6: Suzuki and Sonogashira Coupling via Aryl Bromide Intermediate

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl (4-Amino-2,3-difluoro-[1,1'-biphenyl]-5-yl)acetate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl (4-Amino-2,3-difluoro-5-(phenylethynyl)phenyl)acetate |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a final product containing moieties from all starting materials, are highly valued for their efficiency and atom economy. The primary amino group of this compound makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions.

In these reactions, the aniline derivative typically serves as the amine component. The Ugi four-component reaction (Ugi-4CR), for instance, involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govnih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then activated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an irreversible Mumm rearrangement lead to the final product. nih.gov

While specific literature examples detailing the use of this compound in Ugi reactions are not prevalent, its chemical structure is well-suited for this transformation. The nucleophilic amino group can readily react with various aldehydes and ketones to initiate the MCR cascade. The resulting products would incorporate the difluorinated phenylacetate (B1230308) scaffold, which is of interest in medicinal chemistry.

Below is a representative table illustrating the potential outcomes of a Ugi-4CR involving this compound.

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Expected Product |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methyl (4-(2-(tert-butylamino)-2-oxo-1-phenylethyl)acetamido)-2,3-difluorophenyl)acetate |

| This compound | Acetone | Propionic Acid | Cyclohexyl isocyanide | Methyl (4-(N-(1-(cyclohexylamino)-1-oxo-2-methylpropan-2-yl)propanamido)-2,3-difluorophenyl)acetate |

| This compound | Formaldehyde | Benzoic Acid | Benzyl (B1604629) isocyanide | Methyl (4-(N-(2-(benzylamino)-2-oxoethyl)benzamido)-2,3-difluorophenyl)acetate |

This table presents hypothetical products based on the established mechanism of the Ugi four-component reaction.

Derivatization Strategies for Advanced Chemical Entities

The functional groups of this compound provide multiple handles for derivatization to generate advanced chemical entities, particularly complex heterocyclic systems.

Synthesis of Quinolone Scaffolds: A significant derivatization strategy for aniline derivatives is their conversion into quinolones, a core structure in many antibacterial agents. nih.govmdpi.com Several classic synthetic routes can be adapted for this purpose:

Gould-Jacobs Reaction: This method involves the reaction of the aniline (this compound) with diethyl (ethoxymethylene)malonate (DEEM) or a similar reagent. The initial nucleophilic substitution is followed by a thermally induced cyclization and subsequent saponification/decarboxylation to yield the 4-hydroxyquinoline core.

Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β-ketoesters. mdpi.comnih.gov Depending on the reaction conditions (temperature and catalysis), the reaction can be directed to form either 4-quinolones or 2-quinolones. mdpi.com For instance, heating the aniline with a β-ketoester like ethyl acetoacetate at lower temperatures (~140°C) typically favors the formation of a β-anilinoacrylate intermediate, which cyclizes upon heating to higher temperatures (~250°C) to form a 4-quinolone.

Acylation and Sulfonylation of the Amino Group: The primary amino group can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. This transformation is fundamental for introducing a wide variety of functional groups and building blocks onto the aromatic ring.

Modification of the Ester Group: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a versatile intermediate that can be coupled with various amines to form amides, with alcohols to form different esters, or it can participate in cyclization reactions.

The following table summarizes key derivatization strategies for this compound.

| Reaction Type | Reagent(s) | Key Intermediate/Product |

| Quinolone Synthesis (Gould-Jacobs) | Diethyl (ethoxymethylene)malonate (DEEM), heat | 4-Hydroxyquinoline derivative |

| Quinolone Synthesis (Conrad-Limpach) | Ethyl acetoacetate, heat | 4-Quinolone derivative |

| N-Acylation | Acetyl chloride, pyridine | Methyl (4-acetamido-2,3-difluorophenyl)acetate |

| N-Sulfonylation | p-Toluenesulfonyl chloride, triethylamine | Methyl (4-(4-methylphenyl)sulfonamido)-2,3-difluorophenyl)acetate |

| Ester Hydrolysis | Lithium hydroxide, THF/water | (4-Amino-2,3-difluorophenyl)acetic acid |

| Amide Coupling (from hydrolyzed acid) | Oxalyl chloride, then an amine (e.g., benzylamine) | 2-(4-Amino-2,3-difluorophenyl)-N-benzylacetamide |

These derivatization pathways highlight the utility of this compound as a versatile starting material for accessing a broad range of complex molecules with potential applications in various fields of chemical research.

Applications in Advanced Organic Synthesis

Methyl (4-Amino-2,3-difluorophenyl)acetate as a Key Building Block in Pharmaceutical Intermediates

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound serves as a valuable starting point for creating novel pharmaceutical agents.

Synthesis of Fluorine-Containing Drug Scaffolds

The 2,3-difluoroaniline moiety is a key component in a variety of pharmacologically active scaffolds. The amino group of this compound can be readily derivatized to form amides, sulfonamides, or used in cyclization reactions to build more complex molecular frameworks. The phenylacetate (B1230308) portion can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. This dual functionality allows for its incorporation into drug candidates where the fluorinated phenyl ring is essential for activity. For example, similar fluorinated phenylacetic acid derivatives are starting materials for antagonists of calcitonin gene-related peptide (CGRP) receptors, which are used in migraine treatments. semanticscholar.org

Incorporation into Biologically Active Heterocyclic Systems

Heterocyclic compounds form the core of a vast number of pharmaceuticals. This compound is an ideal precursor for synthesizing substituted heterocyclic systems, such as quinolones, benzimidazoles, and quinoxalines. The ortho-relationship of the amino group to a fluorine atom and the adjacent carbon atom allows for regioselective cyclization reactions. For instance, the amino group can act as a nucleophile to construct a new ring fused to the difluorophenyl core. The synthesis of various amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines, which are investigated as ligands for adenosine receptors, demonstrates the utility of substituted anilines in creating potent, biologically active heterocyclic systems. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Synthetic Reaction | Therapeutic Area (Example) |

|---|---|---|

| Benzimidazole | Condensation with a carboxylic acid or equivalent | Antiviral, Anticancer |

| Quinolone | Cyclization with a β-ketoester (e.g., Gould-Jacobs reaction) | Antibacterial |

| Benzoxazole/Benzothiazole | Reaction with acyl chlorides or carbon disulfide | Antifungal, Anti-inflammatory |

| Quinazoline | Reaction with formamides or orthoesters | Anticancer, Antihypertensive |

Precursor for Advanced Chiral Auxiliaries

While specific examples of this compound being used to create chiral auxiliaries are not prominent in the literature, its structural features make it a plausible candidate. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control stereochemistry. The amino group of the molecule could be derivatized with a chiral moiety, and the resulting compound could be used to direct asymmetric transformations on the acetate (B1210297) portion or other parts of a molecule. The fluorine atoms could provide unique steric and electronic properties to enhance diastereoselectivity in such processes.

Utility in Agrochemical Intermediate Synthesis

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals, where enhanced efficacy, stability, and targeted activity are crucial. Substituted aminopyridines and aminobenzenes are foundational structures in many modern pesticides and herbicides.

Development of Novel Pesticide and Herbicide Precursors

The synthesis of fluorinated pyridines is a key area of agrochemical research. Patent literature describes the preparation of compounds like 4-amino-3,5-dichloro-6-fluoropyridine derivatives as intermediates for agrochemicals. googleapis.com For instance, the compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a known herbicide. epo.org The structural similarity of this compound to these active pyridine-based herbicides suggests its potential as a precursor for a new class of herbicidal compounds, likely acting by mimicking natural substrates to inhibit essential plant enzymes.

Synthesis of Active Ingredient Analogues

Creating analogues of existing agrochemical active ingredients is a common strategy for discovering next-generation products with improved properties, such as a wider spectrum of activity or better environmental profiles. By substituting a known active molecule's aromatic core with the 4-amino-2,3-difluorophenyl group from this compound, chemists can systematically probe the structure-activity relationship. This modification can lead to analogues with enhanced potency or selectivity. The synthesis of various pesticidal compositions often involves fluorinated building blocks to achieve the desired biological effect and stability in the field. googleapis.com

Table 2: Comparison of Structural Motifs in Agrochemicals

| Compound Class | Core Structure | Functional Groups | Potential Application |

|---|---|---|---|

| Pyridine Herbicides epo.org | 4-Aminochlorofluoropyridine | Carboxylic Acid, Methoxy (B1213986) | Broadleaf weed control |

| Potential Analogues | 4-Amino-2,3-difluorophenyl | Methyl Acetate, Amino | Herbicide/Pesticide Discovery |

| Pyrazole Carboxamides googleapis.com | Fluorinated Pyrazole | Carboxamide, Cyclopropyl | Fungicide |

Application in the Synthesis of Functional Materials and Polymers

The distinct structural characteristics of this compound make it a promising candidate for the development of high-performance polymers and functional materials. The presence of both a reactive amino group and an ester moiety allows for its incorporation into various polymer backbones, while the fluorine atoms impart unique properties to the resulting materials.

Monomer for Polymer Synthesis

The bifunctional nature of this compound enables it to act as a monomer in polymerization reactions. The primary amino group can readily participate in step-growth polymerization to form polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

The incorporation of the 2,3-difluorophenyl moiety into the polymer chain is anticipated to enhance key material properties. Fluorine atoms are known to increase thermal stability, improve chemical resistance, and lower the dielectric constant of polymers. Furthermore, the introduction of fluorine can enhance the solubility of aromatic polymers, which often suffer from poor processability. While direct polymerization of this compound is not extensively documented, the synthesis of polymers from various amino acid derivatives is a well-established field, suggesting the potential for this compound in creating novel polymer structures.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Diacyl Chloride | High thermal stability, enhanced solubility, low moisture absorption. |

| Polyimide | Dianhydride | Excellent thermal and oxidative stability, low dielectric constant, good mechanical properties. |

Precursor for Advanced Optical and Electronic Materials

Derivatives of 2,3-difluoroaniline are recognized for their utility as intermediates in the production of liquid crystal products and as additives to enhance the performance of perovskite solar cells smolecule.comfluoromart.com. This suggests that the core structure of this compound is valuable in the realm of materials science. The specific electronic properties conferred by the difluorinated aromatic ring can be harnessed in the design of novel optical and electronic materials.

The amino group of this compound can be chemically modified to introduce functionalities suitable for specific applications. For instance, it can serve as a precursor for the synthesis of conductive polymers. Polyaniline and its derivatives are a well-known class of conductive polymers, and the introduction of fluorine atoms can modulate their electronic properties and environmental stability nih.gov.

Furthermore, the fluorinated aniline moiety is a component of interest in the development of materials with nonlinear optical (NLO) properties. The electron-donating amino group and the electron-withdrawing fluorine atoms on the aromatic ring create a "push-pull" system that can enhance the NLO response of a molecule. While specific studies on this compound in this context are limited, the broader class of fluorinated anilines has been investigated for such applications researchgate.net.

Contributions to Complex Natural Product Synthesis

The synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its structure presents intriguing possibilities as a versatile intermediate.

The difluorinated phenylacetate framework can be seen as a synthetic analogue of naturally occurring amino acids or other aromatic substructures. The presence of fluorine atoms can significantly alter the biological activity of a molecule by modifying its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, incorporating this moiety into a natural product scaffold could lead to the development of novel analogues with improved pharmacological properties.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 Amino 2,3 Difluorophenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Methyl (4-amino-2,3-difluorophenyl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms.

¹H-¹H Correlated Spectroscopy (COSY): A COSY experiment would reveal proton-proton coupling networks. For this compound, the primary use would be to confirm the coupling between the two aromatic protons (H-5 and H-6). A cross-peak between these two signals would definitively establish their adjacent relationship on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would allow for the unambiguous assignment of the aromatic C-5 and C-6 carbons based on the previously assigned H-5 and H-6 protons. It would also connect the methylene (B1212753) protons of the acetate (B1210297) group to their corresponding carbon and the methyl protons of the ester to the methoxy (B1213986) carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for assembling the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and to the aromatic carbons C-1 and C-6.

Correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.

These correlations, taken together, would confirm the entire covalent structure of the molecule.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Expected HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1 | - | ~120-125 | H-5, H-6, Methylene-H |

| 2 | - | ~145-150 (d, JCF) | H-6 |

| 3 | - | ~140-145 (d, JCF) | H-5 |

| 4 | - | ~140-145 | H-5, H-6 |

| 5 | ~6.5-6.7 | ~115-120 | C-1, C-3, C-4 |

| 6 | ~6.8-7.0 | ~120-125 | C-1, C-2, C-4 |

| -CH₂- | ~3.6-3.8 | ~35-40 | C=O, C-1 |

| C=O | - | ~170-175 | Methylene-H, Methyl-H |

| -OCH₃ | ~3.7-3.9 | ~50-55 | C=O |

| -NH₂ | ~4.0-5.0 (broad) | - | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. alfa-chemistry.com

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F-2 and one for F-3. The chemical shifts for aromatic fluorine atoms typically appear in the range of -100 to -170 ppm relative to CFCl₃. ucsb.edu The ortho-disposition of the fluorine atoms would result in a significant ³J(F-F) coupling constant. Furthermore, each fluorine signal would be split by coupling to the nearby aromatic protons, H-6 (for F-2) and H-5 (for F-3), as well as potentially smaller, longer-range couplings. The precise chemical shifts and coupling patterns provide a unique fingerprint of the fluorine substitution pattern. nih.gov

| Position | Predicted ¹⁹F δ (ppm) | Predicted Multiplicity | Major Coupling Constants (J) in Hz |

|---|---|---|---|

| F-2 | -140 to -150 | dd (doublet of doublets) | ³JF2-F3 ≈ 20-25 Hz, ³JF2-H6 ≈ 8-12 Hz |

| F-3 | -150 to -160 | dd (doublet of doublets) | ³JF2-F3 ≈ 20-25 Hz, ⁴JF3-H5 ≈ 5-8 Hz |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can distinguish between different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C and ¹⁵N CP/MAS experiments would be particularly informative. Different polymorphs would exhibit distinct chemical shifts for the carbon and nitrogen atoms due to differences in intermolecular interactions (e.g., hydrogen bonding involving the -NH₂ group) and molecular packing in the crystal lattice. The presence of multiple, non-equivalent molecules in the crystallographic asymmetric unit would also lead to a splitting of signals in the ssNMR spectrum. Thus, ssNMR serves as a powerful tool to identify, characterize, and quantify different polymorphic forms of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₉F₂NO₂) with high confidence. The calculated exact mass of the protonated molecule [M+H]⁺ is 202.0677 Da.

Tandem mass spectrometry (MS/MS) on the isolated molecular ion would be used to elucidate its fragmentation pathways, providing further structural confirmation. Based on the structure and data from related compounds like methyl phenylacetate (B1230308), characteristic fragmentation patterns can be predicted. massbank.eu A primary fragmentation pathway would likely involve the loss of the methoxycarbonyl group or related fragments.

Key predicted fragment ions include:

Loss of the methoxy radical (-•OCH₃): Leading to an acylium ion [M-31]⁺.

Loss of methanol (B129727) (-CH₃OH): A common rearrangement, leading to an ion at [M-32]⁺.

Benzylic cleavage: The most characteristic fragmentation for phenylacetate esters is cleavage of the bond between the methylene group and the phenyl ring, resulting in the formation of a tropylium-like ion or related structures. For the target molecule, this would lead to a characteristic ion corresponding to the substituted benzyl (B1604629) cation.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₀F₂NO₂⁺ | 202.0677 | Protonated molecular ion |

| [M-CH₃O]⁺ | C₈H₇F₂NO⁺ | 170.0463 | Loss of methoxy radical |

| [M-CH₃OH]⁺ | C₈H₆F₂NO⁺ | 169.0385 | Loss of methanol |

| [C₇H₅F₂N]⁺ | C₇H₅F₂N⁺ | 142.0361 | Ion from benzylic cleavage |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and offer a detailed vibrational fingerprint.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

N-H stretching: The primary amine (-NH₂) would show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively.

C=O stretching: A strong, sharp band for the ester carbonyl group is expected around 1730-1750 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1100-1300 cm⁻¹ region.

C-O stretching: Ester C-O stretches would appear in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The C=C and C=O stretching vibrations would also be Raman active.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric & symmetric) | ~3450, ~3350 | Weak | Medium-Strong (IR) |

| Aromatic C-H stretch | ~3050-3100 | Strong | Medium (IR) |

| Aliphatic C-H stretch | ~2950, ~2850 | Medium | Medium (IR) |

| C=O stretch (ester) | ~1735 | Medium | Very Strong (IR) |

| Aromatic C=C stretch | ~1620, ~1520 | Strong | Medium-Strong (IR, Raman) |

| C-F stretch | ~1250, ~1150 | Weak | Very Strong (IR) |

| Ester C-O stretch | ~1200, ~1050 | Medium | Strong (IR) |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Insights

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

While a crystal structure for the target molecule is not publicly available, analysis of a closely related compound, ethyl 4-amino-3,5-difluorobenzoate, provides valuable insights. nih.gov In such structures, the phenyl ring is expected to be planar. Key conformational questions that crystallography could answer for the target molecule include:

The torsion angle between the plane of the phenyl ring and the plane of the acetate side chain.

The planarity of the amino group with respect to the aromatic ring.

The specific intermolecular interactions, particularly the hydrogen bonding network formed by the amino group, which dictates the crystal packing. The -NH₂ group can act as a hydrogen bond donor, and the ester carbonyl oxygen can act as an acceptor.

These structural details are critical for understanding the molecule's physical properties and its potential interactions in a larger system.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatization

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful analytical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. While enantiomers possess identical physical properties in an achiral environment, they interact differently with circularly polarized light, resulting in mirror-image CD spectra. This unique property allows for the quantification of the enantiomeric excess (ee) in a sample, which is a critical parameter in asymmetric synthesis and pharmaceutical development.

For a chiral derivative of this compound, direct CD analysis might be challenging if the molecule lacks a strong chromophore near its stereocenter, leading to weak or nonexistent CD signals. In such cases, a widely adopted strategy is chiral derivatization. This involves reacting the chiral analyte with a derivatizing agent to convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers, having different physical properties, exhibit distinct CD spectra, which can be more intense and easily measured.

The primary amino group of a chiral this compound derivative is an ideal site for derivatization. A common approach involves the formation of a Schiff base (imine) by reacting the amine with a chiral or achiral aldehyde that contains a strong chromophore. nih.govnsf.gov For instance, reaction with an achiral, chromophoric aldehyde like 2,4-dinitrobenzaldehyde (B114715) introduces a nitroaromatic moiety, which typically exhibits strong electronic transitions in the UV-visible range, leading to a measurable induced CD signal. nsf.gov

Alternatively, a three-component assembly can be employed, where the chiral amine, a chiral ligand like BINOL (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a third component such as o-formyl phenyl boronic acid spontaneously form a diastereomeric complex with a strong and predictable CD response. utexas.edu The intensity of the resulting CD signal, often an exciton-coupled circular dichroism (ECCD) signal, is directly proportional to the concentration of the specific diastereomer, and thus correlates to the enantiomeric composition of the starting amine. acs.org

The fundamental principle behind quantitative analysis is the linear relationship between the CD signal intensity at a specific wavelength (λmax) and the enantiomeric excess. A calibration curve can be constructed by measuring the CD signals of samples with known enantiomeric compositions.

Illustrative Research Findings

While specific experimental data for this compound is not available in the cited literature, extensive research on other chiral primary amines demonstrates the robustness of this methodology. Studies involving the reaction of various α-chiral primary amines with chromophoric probes like 2-nitrophenylisocyanate have shown that the resulting urea (B33335) products generate strong CD signals above 350 nm. nih.gov The UV signal in such cases can be used to determine the total analyte concentration, while the CD signal's intensity is used to accurately determine the enantiomeric ratio from the same sample. nih.gov

In another approach, an in-situ assembly of chiral imines (formed from primary amines and 2-formyl-3-hydroxyl pyridine) with Fe(II) ions creates diastereomeric octahedral complexes. nih.gov These complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the CD spectrum, allowing for the determination of ee values with an average absolute error of around ±5%. nih.gov

The data from such studies can be used to generate a calibration curve, as illustrated in the hypothetical table below for a chiral derivative of this compound.

Table 1: Illustrative Data for Enantiomeric Excess (ee) Determination using Circular Dichroism

This table presents hypothetical data to illustrate the principle of determining enantiomeric excess via CD spectroscopy after chiral derivatization. The values are representative of a typical calibration curve.

| Sample ID | % of (R)-Enantiomer | % of (S)-Enantiomer | Enantiomeric Excess (% ee) of (R) | CD Signal Intensity (mdeg) at λmax |

| 1 | 100 | 0 | 100 | +50.0 |

| 2 | 90 | 10 | 80 | +40.0 |

| 3 | 75 | 25 | 50 | +25.0 |

| 4 | 60 | 40 | 20 | +10.0 |

| 5 | 50 | 50 | 0 | 0.0 |

| 6 | 40 | 60 | -20 | -10.0 |

| 7 | 25 | 75 | -50 | -25.0 |

| 8 | 10 | 90 | -80 | -40.0 |

| 9 | 0 | 100 | -100 | -50.0 |

This linear relationship between the CD signal intensity and the enantiomeric excess allows for the rapid and accurate determination of the chiral purity of an unknown sample by measuring its CD signal and comparing it to the established calibration curve. The simplicity and potential for high-throughput screening make CD spectroscopy, coupled with chiral derivatization, a valuable tool for the stereochemical analysis of chiral derivatives of this compound. nsf.govnih.gov

Computational Chemistry and Theoretical Studies of Methyl 4 Amino 2,3 Difluorophenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of Methyl (4-Amino-2,3-difluorophenyl)acetate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the presence of both an electron-donating amino group and electron-withdrawing fluorine atoms and ester group creates a complex electronic environment. Theoretical calculations can precisely determine the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on typical values for similar aromatic compounds, calculated at the B3LYP/6-311G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.87 | Primarily localized on the aminophenyl ring, indicating this region is susceptible to electrophilic attack. |

| LUMO | -1.23 | Distributed over the difluorophenyl ring and the acetate (B1210297) group, suggesting these are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.64 | This relatively large energy gap suggests good kinetic stability for the molecule under standard conditions. |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The EPS is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor).

In this compound, the EPS analysis would highlight the electronegative fluorine and oxygen atoms as regions of negative potential, making them likely sites for hydrogen bonding or interactions with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential.

Table 2: Representative Electrostatic Potential Values on Atomic Sites of this compound These values are hypothetical and represent expected trends from EPS analysis.

| Atomic Site | Electrostatic Potential (a.u.) | Implication for Reactivity |

| Amino Group (N) | -0.045 | A site for potential protonation or hydrogen bond donation. |

| Fluorine Atoms (F) | -0.038 | Electronegative regions that can interact with electrophiles. |

| Carbonyl Oxygen (O) | -0.052 | The most electronegative site, prone to interaction with Lewis acids and hydrogen bond donors. |

| Aromatic Hydrogens (H) | +0.025 | Regions of positive potential. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, computational methods can locate the transition state structures. Frequency calculations are then performed to confirm that these structures correspond to a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, a crucial parameter for determining the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of the reaction. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, like the ester group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step.

The resulting potential energy surface map reveals the low-energy conformers (local minima) and the transition states that connect them. The global minimum corresponds to the most stable and, therefore, most populated conformation of the molecule under thermal equilibrium.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound This data is for illustrative purposes to demonstrate the output of a conformational analysis.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 (Local Minimum) | 60° (gauche) | 1.25 | 14.2 |

| 3 (Local Minimum) | -60° (gauche) | 1.25 | 10.5 |

Future Research Directions and Emerging Opportunities for Methyl 4 Amino 2,3 Difluorophenyl Acetate

Development of Novel and More Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes for Methyl (4-Amino-2,3-difluorophenyl)acetate is a key area of future research. Current efforts are focused on improving reaction conditions, minimizing waste, and utilizing greener reagents. One promising avenue is the exploration of catalytic systems that can operate under milder conditions and with higher selectivity. Additionally, the use of flow chemistry is being investigated to enhance the safety and scalability of the synthesis process. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these new approaches.

| Synthetic Approach | Description | Potential Benefits |

| Catalytic Systems | Utilization of novel catalysts to facilitate chemical transformations under milder conditions. | Increased efficiency, reduced energy consumption, and higher product yields. |

| Flow Chemistry | Conducting reactions in a continuous stream rather than in a batch. | Improved safety, better process control, and easier scalability. |

| Green Solvents | Replacement of traditional volatile organic compounds with more environmentally friendly alternatives. | Reduced environmental impact and improved worker safety. |

Exploration of Underutilized Reactivity Modes

The chemical structure of this compound offers several sites for chemical modification that have yet to be fully explored. The difluorinated phenyl ring, in particular, presents opportunities for novel functionalization reactions. Future research will likely focus on the selective activation of C-H and C-F bonds to introduce new functional groups, leading to the synthesis of a wider range of derivatives with unique properties. The interplay between the amino and ester functional groups in directing the reactivity of the aromatic ring is another area ripe for investigation.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a significant step towards accelerating the discovery and development of new chemical entities. These platforms enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for drug discovery and materials science research. The development of robust and reliable synthetic protocols that are compatible with automated systems is a critical aspect of this endeavor.

Expanding Applications in Material Science and Advanced Chemical Technologies

Beyond its traditional use in pharmaceuticals and agrochemicals, this compound holds promise for applications in material science and advanced chemical technologies. The presence of fluorine atoms can impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. Researchers are exploring the incorporation of this compound into polymers, liquid crystals, and other advanced materials to create new technologies with improved performance.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. By analyzing vast datasets of chemical reactions, AI and ML algorithms can predict the outcome of new reactions, optimize reaction conditions, and even propose novel synthetic routes. In the context of this compound, these technologies can be used to accelerate the development of more efficient and sustainable synthetic methods and to design new derivatives with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (4-Amino-2,3-difluorophenyl)acetate, and how are intermediates characterized?

- Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid (e.g., (4-amino-2,3-difluorophenyl)acetic acid) using methanol under acid catalysis (H₂SO₄ or HCl). Alternatively, nucleophilic substitution on halogenated precursors (e.g., bromo derivatives) with methyl acetate can be employed.

- Characterization : Intermediates are validated via LCMS (e.g., [M+H]+ peaks) and HPLC (retention time comparisons) . Purification often uses column chromatography (silica gel, gradient elution) or recrystallization.

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

- Key Factors : Fluorine atoms at positions 2 and 3 increase electron-withdrawing effects, reducing basicity of the amino group and altering solubility. Experimental data (e.g., boiling point, specific gravity) can be inferred from analogous methyl esters (e.g., methyl 2-bromo-2-(4-fluorophenyl)acetate: boiling point ~247°C, specific gravity 1.328) .

- Stability : Fluorine substituents enhance oxidative stability but may increase susceptibility to hydrolysis under basic conditions.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons).

- HPLC/LCMS : Retention time (~1.60 minutes under QC-SMD-TFA05 conditions) and mass spectrometry ([M+H]+ expected ~216–220 m/z based on analogs) .

- FTIR : Ester carbonyl stretch (~1740 cm⁻¹) and amino group vibrations (~3400 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the amino group in the presence of fluorine substituents?

- Challenges : Fluorine’s electron-withdrawing nature may deactivate the aromatic ring, requiring harsh conditions for nitration/reduction or Buchwald–Hartwig amination.

- Strategies :

- Use Pd-based catalysts with bulky ligands to mitigate steric hindrance from fluorine.

- Employ high-pressure hydrogenation (e.g., 50–100 psi H₂) for nitro-group reduction, monitored via in-situ FTIR or LCMS .

Q. What computational approaches predict the compound’s reactivity or binding affinity in biological systems?

- Methods :

- QSAR Modeling : Leverage toxicity data from structurally related compounds (e.g., 4-Amino-2,3-dimethylphenol HCl: toxicity index 1.44) to predict ecotoxicological endpoints .

- Docking Studies : Use AutoDock or Schrödinger Suite to simulate interactions with enzymes (e.g., cytochrome P450 isoforms) based on metabolic studies of phenylacetic acid derivatives .

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

- Tools : SHELX programs (SHELXL/SHELXS) for small-molecule refinement. For twinned crystals or low-resolution data, iterative refinement with restraints on bond lengths/angles is recommended .

- Validation : Cross-check with DFT-optimized geometries (Gaussian/B3LYP) to resolve discrepancies in torsion angles.

Q. What in vitro models are suitable for assessing metabolic stability and enzyme inhibition?

- Protocols :

- Liver Microsomes : Incubate with human/rat liver microsomes, quantify parent compound depletion via LCMS. Compare to controls (e.g., 4-hydroxyphenylacetic acid metabolic pathways) .

- CYP Inhibition Assays : Use fluorescent probes (e.g., CYP3A4) to measure IC₅₀ values, accounting for fluorine’s impact on metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.